molecular formula C13H11ClO3S B11959062 4-Methylphenyl 4-chlorobenzenesulfonate CAS No. 37100-89-3

4-Methylphenyl 4-chlorobenzenesulfonate

Cat. No.: B11959062
CAS No.: 37100-89-3
M. Wt: 282.74 g/mol
InChI Key: ZAXNCRKVXUFGOF-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of benzenesulfonate esters. This compound is characterized by the presence of a methyl group attached to a phenyl ring and a chlorobenzenesulfonate group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 4-chlorobenzenesulfonate typically involves the reaction of 4-methylphenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzenesulfonates, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methylphenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-chlorobenzenesulfonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylphenyl 4-chlorobenzenesulfonate is unique due to its specific combination of a methylphenyl group and a chlorobenzenesulfonate group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

37100-89-3

Molecular Formula

C13H11ClO3S

Molecular Weight

282.74 g/mol

IUPAC Name

(4-methylphenyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C13H11ClO3S/c1-10-2-6-12(7-3-10)17-18(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3

InChI Key

ZAXNCRKVXUFGOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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